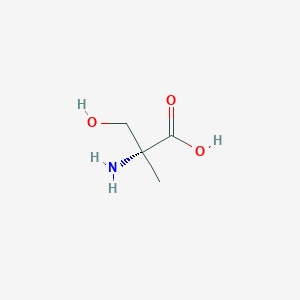

2-Methyl-D-serine

Beschreibung

Historical Context of D-Amino Acid Discovery in Mammalian Tissues

For a considerable period, it was widely believed that free D-amino acids were largely confined to bacteria and insects, with minimal presence or function in mammals. cambridge.org This perspective began to shift with the development of more sensitive analytical techniques capable of separating and quantifying amino acid enantiomers. frontiersin.org Early discoveries in the 1950s reported the presence of D-amino acids in insects and mollusks. wikipedia.org Subsequently, reports demonstrated the occurrence of various D-amino acids, including D-alanine, D-phenylalanine, D-glutamate, D-ornithine, D-serine, D-asparagine, D-methionine, and D-cysteine, in animal proteins. cambridge.org A significant finding was the isolation of free D-alanine from the blood of the milkweed bug in the 1950s. cambridge.org The first discovery of free D-aspartic acid in mammals was reported in 1986. jst.go.jp These findings challenged the prevailing dogma and paved the way for further investigation into the endogenous presence and roles of D-amino acids in mammalian tissues.

Overview of D-Serine's Emergence as a Central Neuromodulator in the Central Nervous System

Among the D-amino acids found in mammals, D-serine has been the most extensively studied. cambridge.orgnih.gov Its emergence as a central neuromodulator is closely linked to its interaction with the N-methyl-D-aspartate receptor (NMDAR) in the central nervous system (CNS). cambridge.orgnih.govmdpi.com NMDARs are crucial for excitatory neurotransmission, synaptic plasticity, learning, and memory. mdpi.comnih.gov Unlike other glutamate (B1630785) receptors, NMDARs require the binding of both glutamate and a co-agonist, which can be either glycine (B1666218) or D-serine, for activation. mdpi.comnih.gov

Research has shown that D-serine binds with high affinity to a co-agonist site on the NMDAR. cambridge.orgnih.gov Its distribution in the brain, particularly its enrichment in areas with high concentrations of NMDARs such as the cerebral cortex, hippocampus, amygdala, and retina, further suggested a functional relationship. cambridge.orgfrontiersin.orgpnas.org Studies have demonstrated that D-serine plays a vital role in mediating NMDAR transmission, synaptic plasticity, and processes like long-term potentiation (LTP). cambridge.orgnih.govpnas.org The synthesis of D-serine in the brain is primarily catalyzed by the enzyme serine racemase (SR), which converts L-serine to D-serine. pnas.orgfrontiersin.orgpnas.org While initially thought to be exclusively in astrocytes, SR has also been found in neurons, contributing to the complexity of D-serine regulation. cambridge.orgpnas.org The degradation of D-serine is primarily mediated by D-amino acid oxidase (DAAO), although the role of DAAO in regulating D-serine levels in certain brain regions remains a subject of research. jst.go.jpfrontiersin.orgfrontiersin.org The identification of D-serine as an endogenous ligand for the NMDAR glycine site in 2000 was a landmark finding that solidified its position as a key neuromodulator. cambridge.orgfrontiersin.orgpnas.orgchromatographyonline.com

Principles of Stereochemical Isomerism and Enantiomeric Specificity in Biological Interactions

Stereochemical isomerism refers to the phenomenon where molecules have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. solubilityofthings.comuou.ac.insolubilityofthings.combartleby.com Among stereoisomers, enantiomers are non-superimposable mirror images of each other, akin to a person's left and right hands. solubilityofthings.comuou.ac.inbartleby.combritannica.com This "handedness" is known as chirality, and molecules possessing a chiral center (typically a carbon atom bonded to four different groups) can exist as enantiomers. solubilityofthings.combritannica.com

The biological significance of stereochemical isomerism, particularly enantiomeric specificity, is profound. Biological systems, including enzymes, receptors, and transporters, are often highly selective for a specific enantiomer of a chiral molecule. solubilityofthings.comsolubilityofthings.comscitechnol.comnih.gov This selectivity arises because the interaction between a chiral biological molecule (like a protein) and a chiral ligand (like an amino acid or drug) is a three-dimensional process. researchgate.net The binding site on the biological molecule is also chiral, meaning it can fit one enantiomer more precisely than its mirror image, leading to different binding affinities, metabolic fates, and biological responses. solubilityofthings.comnih.govresearchgate.net

A classic example illustrating this principle is the historical case of thalidomide, where one enantiomer had sedative properties while the other caused severe birth defects. solubilityofthings.comuou.ac.inbartleby.com This highlights that enantiomers can have vastly different, even opposing, biological activities despite their similar chemical properties. solubilityofthings.comresearchgate.netwikipedia.org Therefore, understanding and controlling stereochemistry is critical in fields such as biochemistry, pharmacology, and drug development. solubilityofthings.comsolubilityofthings.comresearchgate.net

Contextualizing 2-Methyl-D-serine within the Broader Landscape of D-Serine and Modified Amino Acid Research

This compound is a chemical compound that can be contextualized within the research areas of D-amino acids, particularly D-serine, and the broader field of modified amino acids. As a modified form of D-serine, it represents a compound with a structural variation (the addition of a methyl group at the alpha carbon) compared to the endogenous neuromodulator D-serine. nih.gov

Research into modified amino acids is a significant area of chemical biology and medicinal chemistry. Chemical modifications of amino acids can alter their properties, stability, and interactions with biological targets, potentially leading to new molecules with altered or novel biological activities. bristol.ac.uknih.govfrontiersin.org These modifications can occur naturally, such as post-translational modifications of proteins, or be introduced synthetically for research or therapeutic purposes. nih.govacs.org The study of modified amino acids provides insights into biological processes and offers starting points for developing new agents, such as antibiotics or molecules with altered pharmacological profiles. bristol.ac.ukfrontiersin.org

Within the context of D-serine research, this compound could be studied for several reasons, although specific detailed research findings on this particular compound in relation to D-serine function in mammals were not extensively found in the provided search results. Potential areas of investigation for a modified D-amino acid like this compound might include:

Investigating the structural requirements for NMDAR interaction: By modifying the structure of D-serine, researchers can probe which parts of the molecule are essential for binding to the NMDAR co-agonist site and eliciting a response.

Developing tools to study D-serine metabolism and transport: Modified amino acids can sometimes be used as probes or inhibitors to study the enzymes (like serine racemase or D-amino acid oxidase) and transporters involved in the synthesis, degradation, and movement of their natural counterparts.

Exploring potential alternative neuromodulatory roles: While D-serine's primary known role is at the NMDAR, modified versions might interact with other receptors or pathways, potentially revealing new aspects of amino acid signaling.

Creating more stable or bioavailable analogs: Chemical modifications can sometimes improve the pharmacological properties of a compound, such as its stability in biological fluids or its ability to cross biological membranes.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUUKBXTEOFITR-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331428 | |

| Record name | 2-Methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81132-44-7 | |

| Record name | 2-Methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of D Serine

Serine Racemase (SR) as the Primary Biosynthetic Enzyme for D-Serine

Serine racemase (SR) is the principal enzyme responsible for the synthesis of D-serine in the mammalian brain. pnas.orgnih.gov It catalyzes the direct conversion of L-serine to D-serine, establishing an endogenous pathway for the production of this crucial neuromodulator. pnas.orgresearchgate.net This pyridoxal (B1214274) 5'-phosphate-dependent enzyme is not only involved in the reversible racemization of serine but also participates in its catabolism through an α,β-elimination of water, which produces pyruvate (B1213749) and ammonia. researchgate.netresearchgate.net The discovery of serine racemase in the brain provided definitive evidence for the endogenous origin of D-amino acids in mammals, shifting the perspective that their presence was solely due to dietary intake or gut microbiota. nih.gov

Enzymatic Mechanism of L-Serine to D-Serine Racemization

The conversion of L-serine to D-serine by serine racemase involves a series of stereochemical transformations at the α-carbon of the amino acid. The generally accepted mechanism begins with the formation of an external aldimine between the amino group of L-serine and the pyridoxal-5'-phosphate (PLP) cofactor, displacing a lysine (B10760008) residue (Lys56 in human SR) in the active site. frontiersin.orgnih.gov This lysine residue then acts as a base, abstracting the α-proton from the L-serine moiety to form a planar carbanionic or quinonoid intermediate. frontiersin.orgebi.ac.uk

The racemization is completed when a proton is returned to the opposite face of the α-carbon. ebi.ac.uk Specific residues within the active site, such as Ser84, are proposed to act as the complementary acid, donating a proton to form D-serine. researchgate.netfrontiersin.org This two-base mechanism, involving Lys56 and Ser84, facilitates the inversion of stereochemistry. nih.gov The enzyme can then release D-serine, and the internal aldimine with Lys56 is regenerated, preparing the enzyme for another catalytic cycle. ebi.ac.uk

Role of Pyridoxal-5′-Phosphate (PLP) as an Essential Cofactor

Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, is an indispensable cofactor for serine racemase activity. pnas.orgresearchgate.netwikipedia.org PLP is covalently bound to a specific lysine residue (Lys56) in the active site of the enzyme, forming an internal aldimine or Schiff base. nih.govnih.gov This linkage is crucial for the enzyme's catalytic function. nih.gov

During the catalytic cycle, the PLP molecule acts as an "electron sink," stabilizing the negative charge that develops on the α-carbon of the amino acid substrate upon deprotonation. wikipedia.org This delocalization of electrons into the pyridine (B92270) ring of PLP facilitates the abstraction of the α-proton, a key step in the racemization process. ebi.ac.uk The versatility of PLP allows it to participate in a variety of reactions involving amino acids, including transamination, decarboxylation, and, in this case, racemization. wikipedia.org The correct positioning of the PLP cofactor within the active site is maintained through interactions with a highly conserved tetra-glycine loop. frontiersin.orgwikipedia.org

Allosteric and Physiological Modulation of Serine Racemase Activity

The activity of serine racemase is subject to complex regulation by various physiological molecules, ensuring that D-serine levels are appropriately maintained. Adenosine triphosphate (ATP) is a significant allosteric activator of serine racemase. portlandpress.comnih.govresearchgate.net The binding of ATP, in complex with divalent cations like Mg²⁺, to a site distinct from the active site induces a conformational change that increases the enzyme's activity by approximately 7- to 9-fold. portlandpress.comnih.govresearchgate.netnih.gov This activation is a cooperative process. portlandpress.comnih.govresearchgate.net

Conversely, reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) has been identified as an allosteric inhibitor of serine racemase. portlandpress.comnih.govresearchgate.net NADH partially inhibits the enzyme's activity and competes with ATP binding, suggesting an overlapping or interacting binding site. portlandpress.comnih.govresearchgate.net The inhibitory effect is primarily attributed to the N-substituted 1,4-dihydronicotinamide ring of the NADH molecule. portlandpress.comnih.gov Other molecules, such as halides and the inhibitor malonate, also influence the enzyme's catalytic activity and conformation, highlighting the intricate network of regulatory mechanisms that control D-serine synthesis. nih.gov

D-Amino Acid Oxidase (DAAO) in D-Serine Catabolism

D-amino acid oxidase (DAAO) is a key FAD-dependent enzyme responsible for the degradation of D-serine in the mammalian brain. portlandpress.comwikipedia.orgfrontiersin.org By catalyzing the oxidative deamination of D-serine, DAAO plays a crucial role in modulating the levels of this neuromodulator, thereby influencing N-methyl-D-aspartate (NMDA) receptor activity. oup.compatsnap.com The expression and activity of DAAO are inversely related to D-serine levels in the brain, underscoring its importance in maintaining D-serine homeostasis. frontiersin.org

Oxidative Deamination Reaction Mechanism

The catabolism of D-serine by DAAO is an oxidative deamination process that yields the corresponding α-keto acid, ammonia, and hydrogen peroxide. portlandpress.comwikipedia.orgpatsnap.com The reaction begins with the oxidation of D-serine, where a hydride ion is transferred from the α-carbon of the D-serine to the FAD cofactor, resulting in the formation of imino serine and reduced FAD (FADH₂). portlandpress.comresearchgate.net

The imino serine is then non-enzymatically hydrolyzed in the aqueous environment to produce hydroxypyruvate and ammonia. portlandpress.comresearchgate.net Concurrently, the reduced FADH₂ cofactor is re-oxidized back to FAD by molecular oxygen, which in the process is reduced to hydrogen peroxide. portlandpress.comresearchgate.net This stereospecific reaction is highly selective for D-amino acids, with no activity towards their L-enantiomers. frontiersin.org

Regional and Cellular Expression Patterns of D-Amino Acid Oxidase in the Brain

The distribution of D-amino acid oxidase in the human brain is not uniform, exhibiting distinct regional and cellular expression patterns. nih.gov DAAO is prominently expressed in the cerebellum, particularly in glial cells such as Bergmann glia. nih.gov Lower levels of DAAO are found in forebrain regions, including the prefrontal cortex and hippocampus, where it is predominantly localized in neurons. nih.govfrontiersin.org

In addition to its presence in the cerebellum and forebrain, DAAO expression has also been identified in the brainstem, thalamus, and striatum. nih.gov Interestingly, DAAO has been found in various cell types within the brain, including astrocytes and both dopaminergic and non-dopaminergic neurons in the ventral tegmental area. frontiersin.orgox.ac.uk This widespread but regionally specific expression suggests that DAAO-mediated regulation of D-serine levels is tailored to the specific functional requirements of different brain circuits. frontiersin.org

Alternative Metabolic Pathways of Serine Racemase: Alpha, Beta-Elimination

Serine racemase (SR), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is primarily known for catalyzing the conversion of L-serine to D-serine. However, it also possesses a significant alternative catalytic function: the alpha,beta-elimination of water from both L-serine and D-serine. nih.govresearchgate.net This reaction, also referred to as dehydration, results in the formation of pyruvate and ammonia. researchgate.netfrontiersin.org This dual functionality establishes serine racemase as a bifunctional enzyme, capable of both synthesizing and degrading D-serine. wikipedia.orgnih.gov

The alpha,beta-elimination pathway is a crucial component of D-serine metabolism. nih.gov In vitro studies have indicated that this elimination activity can be the dominant reaction, with some findings showing that for every one molecule of D-serine produced, as many as three molecules of pyruvate are synthesized. nih.gov The preference for elimination over racemization can be pronounced; under certain in vitro steady-state conditions, the wild-type human serine racemase (hSR) shows an approximately four-fold preference for the β-elimination pathway. frontiersin.orgresearchgate.net This suggests that the elimination reaction serves as a key mechanism for regulating intracellular D-serine concentrations, effectively limiting the maximum achievable levels of D-serine in vivo. nih.gov This function is particularly vital in brain regions, such as the forebrain, where the primary D-serine degrading enzyme, D-amino acid oxidase (DAAO), is not abundantly present. nih.gov

The mechanistic basis for this dual activity lies in a common intermediate formed after the initial substrate binding and α-deprotonation of the L-serine external aldimine. frontiersin.orgnih.gov From this intermediate, the reaction can bifurcate. One path involves reprotonation at the alpha-carbon, leading to the racemized product, D-serine. The alternative path involves the elimination of the β-hydroxyl group, which yields an enamine that is subsequently released as pyruvate. frontiersin.orgresearchgate.net

Research has identified specific amino acid residues within the enzyme's active site that are critical in determining the partitioning between these two pathways. Site-directed mutagenesis studies have been instrumental in elucidating these structure-function relationships. For instance, mutating specific residues can significantly alter the balance between racemization and elimination. A mutation at position Q155 (Q155D) in serine racemase was shown to selectively impair the alpha,beta-elimination activity, leading to several-fold higher levels of D-serine synthesis compared to the wild-type enzyme. nih.gov Similarly, mutations in the residue Serine-84 (Ser84), which acts as a key base in the racemization reaction, can abolish racemization while preserving or even enhancing the β-elimination activity for certain substrates. researchgate.netnih.gov

| Enzyme Variant | Primary Effect on Activity | Impact on D-Serine Levels | Reference |

|---|---|---|---|

| Wild-Type (WT) | Catalyzes both racemization and α,β-elimination, with a preference for elimination in vitro. | Baseline physiological levels. | frontiersin.orgresearchgate.net |

| Q155D | Selectively impairs α,β-elimination activity. | Several-fold higher than wild-type. | nih.gov |

| S84A (Serine to Alanine) | Abolishes racemization activity but retains L-serine elimination. | Prevents D-serine synthesis. | frontiersin.org |

| S84D (Serine to Aspartate) | Dramatically reverses β-elimination substrate specificity, favoring L-serine over normally preferred anionic substrates. | Abolishes D-serine synthesis. | nih.gov |

Dynamic Regulation and Interplay of Biosynthesis and Degradation in D-Serine Homeostasis

The concentration of D-serine in the central nervous system is meticulously controlled through a dynamic interplay between its synthesis, degradation, and transport. nih.gov This homeostatic regulation is critical, as either deficits or excesses of D-serine can lead to N-methyl-D-aspartate receptor (NMDAR) dysfunction, which is implicated in various neurological and psychiatric disorders. frontiersin.orgfrontiersin.org The primary enzymes governing this balance are serine racemase (SR), which synthesizes D-serine from L-serine, and D-amino acid oxidase (DAAO), which degrades D-serine. nih.govnih.gov

Serine racemase itself contributes to both sides of the homeostatic equation. nih.gov Its primary role is the synthesis of D-serine, but its alpha,beta-elimination activity also provides a direct pathway for the degradation of both D- and L-serine into pyruvate. researchgate.netnih.gov This makes SR a key bidirectional regulator of D-serine levels. nih.gov The activity of SR is subject to complex regulation, including allosteric activation by ATP and magnesium (Mg²⁺) ions, which links D-serine synthesis to the cell's energy status. wikipedia.orgnih.gov Furthermore, SR protein levels are regulated through post-translational modifications, such as phosphorylation and ubiquitination, the latter of which targets the enzyme for degradation by the proteasome system. nih.gov

The other major player in D-serine degradation is D-amino acid oxidase (DAAO), a peroxisomal enzyme that catalyzes the oxidative deamination of D-serine to hydroxypyruvate, ammonia, and hydrogen peroxide. researchgate.netnih.gov The expression of SR and DAAO varies across different brain regions, creating distinct local environments for D-serine regulation. frontiersin.org For example, DAAO is found predominantly in the hindbrain and cerebellum, while SR and high levels of D-serine are concentrated in forebrain regions like the cortex and hippocampus. researchgate.netnih.gov In these forebrain areas, the elimination activity of SR may be the primary enzymatic route for D-serine degradation. nih.gov

The interplay between synthesis and degradation is also influenced by cellular location (neurons vs. glia) and neurotransmitter activity. While D-serine was once considered exclusively a "gliotransmitter" produced by astrocytes, it is now understood that neurons are also a primary site of D-serine synthesis under physiological conditions. nih.govfrontiersin.org There is a metabolic crosstalk where astrocytes can supply neurons with the precursor L-serine. researchgate.net The expression of both SR and DAAO can be modulated by psychotropic drugs and neurotransmitter activity. For instance, drugs that augment glutamate (B1630785) release, such as the NMDAR antagonist MK801 and cocaine, have been shown to reduce the expression of both SR and DAAO in a brain-region-specific manner. nih.gov This suggests a feedback mechanism where synaptic activity can influence the availability of the NMDAR co-agonist D-serine by regulating the expression of its metabolic enzymes. nih.gov

| Factor | Role | Key Characteristics | Reference |

|---|---|---|---|

| Serine Racemase (SR) | Synthesis & Degradation | Cytosolic enzyme; catalyzes both racemization (L-serine to D-serine) and α,β-elimination (D/L-serine to pyruvate). Allosterically activated by ATP/Mg²⁺. | nih.govwikipedia.orgnih.gov |

| D-Amino Acid Oxidase (DAAO) | Degradation | Peroxisomal enzyme; degrades D-serine to hydroxypyruvate. Primarily located in the hindbrain. | researchgate.netresearchgate.netnih.gov |

| Cellular Compartmentalization | Regulation | Synthesized in both neurons and astrocytes, with metabolic interplay between the two cell types. | frontiersin.orgresearchgate.net |

| Neurotransmitter Activity | Regulation | Glutamate signaling can influence D-serine release and the expression of SR and DAAO. | nih.govnih.gov |

| Post-Translational Modification | Regulation | SR activity and stability are regulated by phosphorylation and ubiquitination. | nih.gov |

Transport Mechanisms of D Serine Across Biological Membranes

Role of Alanine-Serine-Cysteine Transporter 1 (ASCT1) in Neuronal D-Serine Re-uptake

Alanine-Serine-Cysteine Transporter 1 (ASCT1), encoded by the SLC1A4 gene, is a sodium-dependent neutral amino acid transporter that plays a significant role in D-serine homeostasis. pnas.orgnih.gov While initially debated, it is now established that D-serine is a substrate for ASCT1. plos.org This transporter is expressed in both neurons and astrocytes and is considered a key mediator of astrocytic D-serine transport. pnas.orgmdpi.com

ASCT1 functions as an exchanger, capable of both uptake and release of amino acids. mdpi.com In astrocytes, ASCT1 is a primary system for D-serine uptake from the extracellular space. pnas.orgnih.gov This process is crucial for clearing D-serine from the synapse, thereby regulating its concentration and influence on NMDA receptors. mdpi.com Furthermore, ASCT1 can facilitate the "serine shuttle," a process where astrocytes release L-serine via hetero-exchange, which is then taken up by neurons to serve as a substrate for D-serine synthesis. pnas.orgnih.govportlandpress.com Studies using ASCT1 knockout mice have confirmed its role as a physiological regulator of brain D-serine levels, demonstrating that its deletion leads to lower brain D-serine concentrations and various neurodevelopmental and behavioral deficits. pnas.orgnih.gov

Proposed Involvement of Other Amino Acid Transporters (e.g., ASCT2)

Alongside ASCT1, the related transporter ASCT2 (encoded by SLC1A5) is also significantly involved in D-serine transport. plos.orgumt.edu Like ASCT1, ASCT2 is a sodium-dependent exchanger for small neutral amino acids and is expressed in both glial cells and neurons. plos.orgnih.gov Research has demonstrated that ASCT2 mediates the transport of D-serine with physiologically relevant kinetics. plos.orgumt.edu

Studies conducted in cultured rat hippocampal astrocytes revealed that the characteristics of D-serine uptake are consistent with the activity of both ASCT1 and ASCT2. plos.orgumt.edu In certain cellular models, such as C6 glioma cells that lack the D-serine degrading enzyme D-amino acid oxidase (DAO), transport via ASCT2 is a prominent mechanism for maintaining D-serine homeostasis. nih.govresearchgate.net The transporter's role is not confined to the brain; recent findings have also identified ASCT2 as a D-serine transporter in the kidney. nih.govelifesciences.org ASCT2's ability to exchange glutamine for other neutral amino acids, including serine, highlights its integral role in cellular amino acid pool regulation. nih.govfrontiersin.org

| Transporter | Gene Name | Sodium Dependence | Key Substrates | Primary Location(s) in CNS | Key Role in D-Serine Transport |

| ASCT1 | SLC1A4 | Yes | Alanine (B10760859), Serine, Cysteine, Threonine, D-Serine | Astrocytes, Neurons | Major astrocytic uptake system; facilitates L-serine release for neuronal D-serine synthesis. pnas.orgnih.govmdpi.com |

| ASCT2 | SLC1A5 | Yes | Alanine, Serine, Cysteine, Threonine, Glutamine, D-Serine | Astrocytes, Neurons | Mediates D-serine uptake and exchange; prominent role in homeostasis when DAO is absent. plos.orgnih.govresearchgate.net |

Identification and Characterization of Novel Transport Systems (e.g., Sodium-Coupled Monocarboxylate Transporters)

Recent research has expanded the landscape of D-serine transport by identifying novel systems beyond the well-known ASC family. A multi-hierarchical approach, combining multi-omics with biochemical and ex vivo analyses, has revealed that D-serine is a non-canonical substrate for Sodium-Coupled Monocarboxylate Transporters (SMCTs). nih.govelifesciences.orgelifesciences.orgbiorxiv.orgconsensus.app Specifically, SMCT1 (SLC5A8) and SMCT2 (SLC5A12) have been shown to transport D-serine in a sodium-dependent manner. nih.govelifesciences.org

This discovery was initially made in the context of renal physiology, where SMCTs and ASCT2 were found to be complementary systems for D-serine reabsorption. elifesciences.orgelifesciences.org In addition to SMCTs, other transporters like the System A transporters, SNAT1 (Slc38a1) and SNAT2 (Slc38a2), have been identified as potential candidates for D-serine transport in mammalian cells. mdpi.com An alanine-insensitive D-serine transport system has also been described in brain synaptosomes, suggesting that more transporters with unique properties may be involved in regulating D-serine levels. nih.gov

Molecular Mechanisms Governing D-Serine Release from Glia and Neurons

The release of D-serine from both neurons and glial cells is a tightly regulated process involving multiple distinct mechanisms, ensuring that D-serine is available to co-activate NMDA receptors when needed.

Neuronal D-Serine Release: Contrary to the initial belief that D-serine was exclusively a gliotransmitter, substantial evidence now shows that neurons are a major source of releasable D-serine. portlandpress.comnih.gov Neuronal release can be triggered by depolarization. nih.gov This process is largely calcium-independent, pointing towards a non-vesicular release mechanism. nih.gov A key player in neuronal D-serine release is the sodium-independent transporter asc-1 (SLC7A10), which is predominantly expressed in neurons. portlandpress.comfrontiersin.orgjneurosci.org Asc-1 functions as an antiporter, mediating the release of intracellular D-serine in exchange for other extracellular neutral amino acids like alanine, serine, or threonine. frontiersin.orgjneurosci.orgnih.gov This hetero-exchange mechanism allows neurons to directly control the extracellular D-serine concentration and thus regulate their own NMDA receptor activity. portlandpress.comresearchgate.net

Glial D-Serine Release: Astrocytes, a type of glial cell, utilize several pathways to release D-serine. One proposed mechanism is calcium- and SNARE-dependent exocytosis, where D-serine is stored in vesicles and released in response to stimuli, such as the activation of AMPA receptors by glutamate (B1630785). nih.govfrontiersin.orgcambridge.org This suggests a classic gliotransmission pathway where astrocytes respond to neuronal activity by releasing neuromodulators. nih.gov

In addition to vesicular release, astrocytes employ non-exocytotic pathways. These include release through volume-regulated anion channels (VRACs) and via the reversal of ASC transporters like ASCT1. mdpi.comnih.govfrontiersin.org Connexin 43 hemichannels have also been implicated as potential conduits for D-serine release from astrocytes. frontiersin.org This multiplicity of release mechanisms in both neurons and glia underscores the complex and cell-type-specific regulation of D-serine signaling in the brain. frontiersin.orgnih.gov

Molecular Mechanisms of D Serine Action: N Methyl D Aspartate Receptor Co Agonism

D-Serine as an Endogenous Ligand for the Glycine-Modulatory Site of NMDA Receptors

D-serine is an endogenous amino acid found in the mammalian brain, where it functions as a significant neuromodulator. thegoodscentscompany.comcambridge.org It acts as a co-agonist at the NMDAR, binding to the strychnine-insensitive glycine-modulatory site on the GluN1 subunit. researchgate.netresearchgate.netresearchgate.netnih.govnih.govrndsystems.com The presence of D-serine in the brain, particularly in regions enriched with NMDARs, supports its role as an endogenous ligand. researchgate.netnih.govfrontiersin.orgnih.govfrontiersin.org Immunohistochemical studies have shown that the distribution of D-serine and its biosynthetic enzyme, serine racemase, closely approximates the distribution of NMDARs in various brain areas, including the telencephalon and developing cerebellum. researchgate.netnih.govfrontiersin.orgnih.gov

D-serine is primarily synthesized by the enzyme serine racemase, which converts L-serine to D-serine. nih.govfrontiersin.orgfrontiersin.org While initially believed to be localized mainly in astrocytes, recent evidence indicates that neurons also contain substantial amounts of D-serine and serine racemase, suggesting both glial and neuronal contributions to D-serine signaling. researchgate.netfrontiersin.org Release of D-serine from astrocytes, often in response to glutamatergic activity, further highlights its role as a gliotransmitter that modulates synaptic transmission. researchgate.netnih.govfrontiersin.orgnih.gov Experimental evidence, such as the attenuation of NMDA receptor-mediated neurotransmission upon selective degradation of D-serine by D-amino acid oxidase, confirms its role as an endogenous modulator that can fully occupy the glycine (B1666218) site at some functional synapses. researchgate.netresearchgate.net

Comparative Potency of D-Serine versus Glycine at NMDA Receptors

Studies comparing the efficacy of D-serine and glycine at the NMDAR co-agonist site have demonstrated that D-serine is a highly potent agonist. nih.govresearchgate.netnih.govnih.govfrontiersin.orgelifesciences.org In many cases, D-serine has been shown to be at least as potent as, if not more potent than, glycine in activating purified recombinant NMDA receptors. nih.govnih.govnih.gov Experimental binding studies and molecular dynamics simulations suggest that D-serine's interaction with the GluN1 ligand-binding domain can lead to a greater population of closed conformations compared to glycine, potentially contributing to differences in agonist potency. elifesciences.org

Despite glycine often being present at higher concentrations in some brain regions, endogenous D-serine can be functionally more effective in mediating certain NMDAR-dependent processes, such as neurotoxicity. nih.gov The relative functional efficiency between D-serine and glycine may be influenced by their availability at specific synaptic or extrasynaptic locations, as well as the presence and activity of transporters like GlyT1, which tightly regulate synaptic glycine levels. nih.govcambridge.org

Implications for Synaptic versus Extrasynaptic NMDA Receptor Activation

The distribution and preference of D-serine and glycine for different populations of NMDARs have significant implications for synaptic versus extrasynaptic signaling. Research indicates a spatial segregation of these co-agonists, with D-serine often preferentially associated with synaptic NMDARs and glycine more linked to extrasynaptic NMDARs. nih.govfrontiersin.orgpnas.orgplos.orgmdpi.comuliege.be

This segregation is not absolute and can vary depending on brain region, synapse type, developmental stage, and even synaptic activity levels. pnas.orgplos.orguliege.be For instance, in the CA1 area of the mature hippocampus, D-serine has been shown to preferentially act on synaptic NMDARs, while glycine modulates extrasynaptic NMDARs. nih.govplos.org This differential targeting is partly attributed to the subunit composition of NMDARs, with D-serine showing preference for GluN2A-containing receptors often found synaptically, and glycine for GluN2B-containing receptors which can be located extrasynaptically. nih.govpnas.orguliege.be

The distinct roles of synaptic and extrasynaptic NMDARs in processes like synaptic plasticity and excitotoxicity further underscore the importance of this co-agonist segregation. Synaptic NMDARs are often implicated in processes like long-term potentiation (LTP), while extrasynaptic NMDARs have been associated with mediating tonic currents and potentially contributing to excitotoxicity, although the precise roles in excitotoxicity remain an area of investigation. nih.govfrontiersin.orgmdpi.comuliege.be The identity of the effective co-agonist at synapses can also depend on synaptic activity levels, with ambient D-serine potentially supporting tonic NMDAR activation under low activity conditions. pnas.org

Modulation of NMDA Receptor Function in Response to D-Serine Availability

The availability of D-serine is a critical factor in modulating NMDAR function and downstream signaling. researchgate.netresearchgate.netfrontiersin.orgpnas.orgbiorxiv.orgnih.gov Changes in the levels of endogenous D-serine can significantly impact NMDA receptor-mediated neurotransmission and synaptic plasticity. researchgate.netnih.govresearchgate.netfrontiersin.org

Experimental manipulation of D-serine levels, such as enzymatic degradation using D-amino acid oxidase, has demonstrated that depleting endogenous D-serine attenuates NMDA receptor-mediated synaptic responses and processes like LTP. researchgate.netnih.govresearchgate.netfrontiersin.org Conversely, increasing D-serine availability can potentiate NMDAR activity. nih.gov

Physiological Roles of D Serine in Neurological Functions

Contribution to Synaptic Plasticity, Including Long-Term Potentiation (LTP)

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP) is a widely studied form of synaptic plasticity that involves a persistent strengthening of synaptic connections. pnas.orgresearchgate.net NMDARs are critically involved in the induction of many forms of LTP. cambridge.orgpnas.orgresearchgate.netfrontiersin.org

D-Serine, by facilitating NMDAR activation, plays a key role in the induction of LTP. pnas.orgfrontiersin.org Studies have demonstrated that the presence of D-serine is essential for LTP to occur in various brain regions, including the hippocampus. cambridge.orgpnas.orgfrontiersin.orgnih.gov For instance, experiments using enzymes that degrade endogenous D-serine, such as DAAO, have shown a reduction in LTP induction, which can be reversed by the application of exogenous D-serine. pnas.orgnih.gov Furthermore, research indicates that astrocytes, a type of glial cell, contribute to hippocampal LTP through the release of D-serine. pnas.orgresearchgate.netnih.gov Astrocyte-derived D-serine appears to modulate the level of NMDAR activation, thereby regulating the extent of LTP induced by synaptic activity. pnas.orgresearchgate.netnih.gov While astrocytes were initially thought to be the primary source of D-serine, recent evidence suggests that neurons also express serine racemase and can synthesize and release D-serine, contributing to NMDAR-mediated synaptic transmission and plasticity. nih.govfrontiersin.orgpnas.org

Involvement in Brain Development and Neuronal Migration

D-Serine levels in the mammalian brain increase during early development, suggesting a role in normal brain development and circuit refinement. nih.govnih.gov It has been implicated as a critical player in regulating NMDAR-mediated synaptic transmission and neuronal migration during development. nih.govnih.govresearchgate.net

Specifically, D-serine has been shown to be a key mediator in neuronal migration in the cerebellum. nih.gov During postnatal cerebellar development, granule cells migrate along radial glial cells, a process that is dependent on NMDARs. nih.gov High levels of D-serine have been localized in the Bergmann glia, which are radial glial cells in the cerebellum. nih.gov Studies have shown that degrading D-serine reduces neuronal migration, and this effect can be reversed by adding exogenous D-serine. nih.gov Inhibition of serine racemase also results in reduced migration, suggesting that D-serine acts as a chemokinetic stimulus for granule cells. nih.gov D-serine's role in neuronal migration is also supported by the identification of serine racemase in the perireticular nucleus, a structure involved in neuronal migration in the developing human brain. cambridge.org

Regulation of Cognitive Functions: Learning and Memory Processes

Given its crucial role in synaptic plasticity, particularly LTP, it is not surprising that D-serine is also involved in regulating cognitive functions, including learning and memory processes. frontiersin.orgresearchgate.net NMDAR-dependent LTP is considered a key cellular mechanism underlying learning and memory. pnas.orgfrontiersin.org

Studies have confirmed the importance of D-serine for learning and memory. frontiersin.orgresearchgate.net For instance, genetic inactivation of serine racemase, the enzyme responsible for D-serine synthesis, can lead to cognitive deficits. frontiersin.org Acute stress protocols that reduce D-serine levels have also been associated with impaired cognition. frontiersin.org Animal studies have demonstrated that administering exogenous D-serine can enhance cognitive performance, improving social memory in rats and recognition and working memory in mice. frontiersin.orgresearchgate.net Clinical trials, although sometimes yielding mixed results, have also explored the potential of D-serine as a cognitive enhancer, particularly in conditions associated with suboptimal NMDAR function. frontiersin.orgalzdiscovery.orgoncotarget.com Some studies in healthy adults and older adults have reported improvements in attention and spatial memory following D-serine administration. alzdiscovery.orgoncotarget.com

Modulatory Role in Excitatory Neurotransmission in the Central Nervous System

D-Serine serves as a crucial modulator of excitatory neurotransmission in the CNS primarily through its action as a co-agonist at NMDARs. nih.govnih.govpnas.orgfrontiersin.orgnih.gov NMDARs are major excitatory receptors in the brain and play vital roles in various physiological processes, including synaptic transmission and development. cambridge.org

D-Serine binds with high affinity to the glycine (B1666218) site on the NR1 subunit of the NMDAR, and this binding is essential for the receptor's activation by glutamate (B1630785). nih.govcambridge.orgnih.govfrontiersin.org The presence and availability of extracellular D-serine directly influence the level of NMDAR activation. frontiersin.orgpnas.org Research indicates that D-serine is the main physiological endogenous co-agonist for synaptic NMDARs at central excitatory synapses. frontiersin.org Its release from both astrocytes and neurons contributes to the fine-tuning of glutamatergic neurotransmission and neuronal excitability. nih.govfrontiersin.orgpnas.org The interplay between glutamate and D-serine at the NMDAR is fundamental to mediating excitatory signals and subsequent downstream effects, including synaptic plasticity and other NMDAR-dependent processes. nih.govnih.govcambridge.orgnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| D-Serine | 708 |

| 2-Methyl-D-serine | 119738 |

| L-Serine | 617 |

| Glutamate | 611 |

| Glycine | 753 |

Data Tables

Based on the available information, a detailed quantitative data table covering all aspects of the outline is not feasible without specific experimental datasets. However, the following table summarizes key findings regarding D-serine's potency at the NMDA receptor co-agonist site relative to glycine, based on reported research.

| Co-agonist | Relative Potency at NMDA Receptor Glycine Site (vs. Glycine) | Reference |

| D-Serine | Up to three times more potent than glycine | nih.gov |

Note: Relative potency can vary depending on the specific NMDA receptor subunit composition.

Pathophysiological Involvement of D Serine in Neurological and Psychiatric Disorders

D-Serine Dysregulation in Schizophrenia Pathophysiology

Schizophrenia is a severe psychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. A leading hypothesis in the neurobiology of schizophrenia is the glutamatergic hypofunction model, which posits that reduced NMDA receptor activity contributes significantly to the symptoms of the illness. nih.govnih.gov

A substantial body of evidence supports the hypothesis of NMDA receptor hypofunction in the pathophysiology of schizophrenia. frontiersin.orgcpn.or.kr Non-competitive NMDA receptor antagonists, such as phencyclidine (PCP) and ketamine, can induce a state in healthy individuals that closely mimics the positive, negative, and cognitive symptoms of schizophrenia. nih.govcpn.or.kr This has led to the investigation of endogenous modulators of the NMDA receptor, with a particular focus on D-serine.

Numerous studies have reported decreased levels of D-serine in the cerebrospinal fluid (CSF) and peripheral blood of individuals with schizophrenia. frontiersin.orgmdpi.com This reduction in D-serine availability is thought to contribute to the diminished activation of NMDA receptors, thereby leading to the observed symptoms. nih.gov The prevailing theory is that insufficient D-serine at the synaptic cleft results in a state of chronic NMDA receptor hypofunction. nih.gov

Conversely, some research has indicated that D-serine levels may be elevated in individuals at high risk for psychosis, suggesting a complex and potentially dynamic role for this amino acid in the progression of the illness. mdpi.com

Summary of D-Serine Level Alterations in Schizophrenia

| Biological Fluid | Finding in Schizophrenia Patients | Supporting Citations |

|---|---|---|

| Cerebrospinal Fluid (CSF) | Decreased | frontiersin.orgmdpi.com |

| Blood (Serum/Plasma) | Decreased | frontiersin.orgmdpi.com |

| High-Risk Individuals (Serum) | Increased | mdpi.com |

The enzymatic pathways responsible for the synthesis and degradation of D-serine are also implicated in the genetic underpinnings of schizophrenia. D-serine is synthesized from L-serine by the enzyme serine racemase (SRR), and it is degraded by D-amino acid oxidase (DAO). encyclopedia.pubnih.gov

Genetic studies have identified associations between schizophrenia and genes encoding both SRR and DAO. researchgate.netnih.gov Polymorphisms in the SRR gene have been linked to an increased risk for schizophrenia, and mouse models with a lack of SRR activity exhibit schizophrenia-related phenotypes. nih.gov These deficits can be ameliorated by the administration of D-serine. researchgate.netnih.gov

Similarly, increased expression and activity of DAO have been observed in postmortem brain tissue from individuals with schizophrenia. nih.govnih.gov Genetic association studies have also pointed to a link between the DAO gene and susceptibility to schizophrenia. encyclopedia.pubsop.org.tw The G72 gene, which produces a protein that activates DAO, has also been associated with an increased risk for the disorder. nih.gov

Key Enzymes in D-Serine Metabolism and their Association with Schizophrenia

| Enzyme | Function | Genetic Association with Schizophrenia | Supporting Citations |

|---|---|---|---|

| Serine Racemase (SRR) | Synthesizes D-serine from L-serine | Associated with increased risk | researchgate.netnih.gov |

| D-Amino Acid Oxidase (DAO) | Degrades D-serine | Associated with increased risk | encyclopedia.pubsop.org.tw |

Structure Activity Relationships of D Serine Derivatives and Analogues: Implications for 2 Methyl D Serine

Impact of Methylation on Amino Acid Conformation and Biochemical Interactions

Methylation is a common modification in medicinal chemistry and biological systems, capable of inducing a variety of critical changes in the functioning of a cell and organism. frontiersin.org The introduction of a methyl group into an amino acid structure can significantly impact its conformational flexibility and interactions with other molecules, including proteins and receptors. frontiersin.orgenamine.netnih.govjst.go.jpnih.gov

Specifically, α-methylation, where a hydrogen atom attached to the α-carbon is replaced with a methyl group, is known to restrict the conformational variability of amino acids and peptides. enamine.netnih.gov This structural change can favor specific secondary structures, such as helix formation, by limiting the conformational freedom of the peptide bond and promoting intramolecular hydrogen bonding. nih.govjst.go.jp For example, α-methyl alanine (B10760859) (amino-isobutyric acid) is well-described for its ability to induce helix formation in peptides. nih.govacs.org The impact of α-methylation on conformation can extend to nearby residues within a peptide chain, further constraining their movement. nih.gov

Beyond influencing peptide backbone conformation, methyl groups can participate in various biochemical interactions. These include increasing lipophilicity, which can affect solubility and membrane penetration; electron-donating inductive effects that can modulate receptor binding; participation in CH-π interactions; and the induction of folding through hydrophobic interactions. frontiersin.org The position of the methyl group is critical, as demonstrated by studies on histamine (B1213489) H2 receptor agonists where the position of a methyl group on the imidazole (B134444) ring significantly altered receptor interaction energies. mdpi.com

In the context of amino acids, the addition of a methyl group can alter the energy landscape and restrict conformational flexibility, often favoring specific folded states. acs.org This is particularly relevant when considering the interaction of modified amino acids with binding sites on receptors, where a precise fit and specific interactions are required for recognition and activity.

Analysis of the 2-Methyl Group's Influence on Receptor Binding Affinity and Selectivity (General)

The presence of a methyl group at the 2-position (α-carbon) of an amino acid can exert a notable influence on its binding affinity and selectivity for receptors. This influence stems from a combination of steric and electronic effects, as well as the impact on conformational preferences discussed previously. frontiersin.org

Steric hindrance introduced by the methyl group can affect how well the modified amino acid fits into the binding pocket of a receptor. A steric clash, even a small one, can dramatically reduce binding affinity. cambridgemedchemconsulting.com Conversely, if the methyl group occupies a space within the binding site that is favorable for hydrophobic interactions or helps to optimize the orientation of other functional groups, it can enhance binding affinity. frontiersin.orgresearchgate.net Studies on various receptor ligands have shown that the introduction of a methyl group can increase binding affinity, suggesting favorable interactions within the binding site. cambridgemedchemconsulting.comresearchgate.net For instance, a methyl group can contribute approximately a 3.5-fold increase in binding constant through hydrophobic interactions. cambridgemedchemconsulting.com

Electronic effects of the methyl group, primarily its electron-donating inductive effect, can also modulate interactions with the receptor, potentially influencing hydrogen bonding or electrostatic interactions with residues in the binding site. frontiersin.org

Furthermore, the restricted conformational flexibility imposed by the 2-methyl group can pre-organize the amino acid into a conformation that is either more or less favorable for binding to a specific receptor. enamine.netnih.govjst.go.jpnih.gov If the favored conformation aligns well with the required pose for receptor interaction, binding affinity can be enhanced. If it leads to unfavorable packing interactions at the binding interface, it can reduce affinity. nih.gov

While specific data on the 2-methyl group's influence on D-serine binding to the NMDA receptor is limited in the provided context, general principles from studies on other methylated amino acids and receptor ligands indicate that this modification can significantly alter binding characteristics through a combination of steric, electronic, and conformational effects. frontiersin.orgmdpi.comcambridgemedchemconsulting.comresearchgate.net

Stereochemical Specificity and Enantiomeric Purity in Modified Amino Acid Design

Stereochemical specificity is paramount in the design of modified amino acids intended to interact with biological targets like receptors. Amino acids, with the exception of glycine (B1666218), possess a chiral center at the α-carbon, existing as enantiomers (L- and D-forms). cambridge.org Biological systems are highly sensitive to stereochemistry, and proteins, being chiral molecules, recognize and interact with ligands in a stereo- or enantiospecific manner. researchgate.netacs.org

The NMDAR co-agonist site, for example, exhibits clear stereochemical preferences, binding both D-serine and glycine, but with differing affinities and efficacies. wikipedia.orgpnas.orgresearchgate.netcambridge.org This highlights the importance of the absolute configuration at the α-carbon for productive interaction with the receptor binding site.

The introduction of a methyl group at the 2-position of D-serine, resulting in 2-Methyl-D-serine, maintains the chirality at the 2-position (which was the alpha carbon in the original serine). The stereochemistry at this center is crucial for determining how the molecule presents its functional groups to the receptor binding site. The (2R) configuration of D-serine is essential for its co-agonist activity at the GluN1 subunit. nih.gov Therefore, this compound with the (2R) configuration would be expected to interact with the D-serine binding site, whereas its enantiomer, 2-Methyl-L-serine (with the (2S) configuration), would likely have significantly different, if any, activity at this site due to the stereochemical requirements of the binding pocket.

Maintaining high enantiomeric purity is critical in the synthesis and study of modified amino acids. researchgate.netacs.org Impurities of the incorrect enantiomer can lead to misleading results in binding and functional assays, as the enantiomers may have different affinities, efficacies, or even act as antagonists. researchgate.net Achieving high chiral purity is a significant aspect of designing and synthesizing modified amino acids for therapeutic or research purposes. researchgate.netcapes.gov.brnih.gov

Studies on other chiral ligands have demonstrated that even subtle changes in stereochemistry can dramatically influence binding affinity and biological activity by altering the molecule's conformation and interaction with the receptor binding site. researchgate.netchemrxiv.orgnih.gov The stereochemical configuration dictates the precise spatial arrangement of the amino, carboxyl, hydroxyl, and methyl groups in this compound, which in turn determines the potential interactions (hydrogen bonding, hydrophobic, electrostatic) it can form within the NMDAR co-agonist binding site.

Design Principles for Modulating NMDA Receptor Co-Agonism Through Structural Modification

Modulating NMDAR co-agonism through structural modification of ligands like D-serine involves designing compounds with altered binding affinities, efficacies (ranging from full agonists to antagonists or inverse agonists), or selectivity for specific NMDAR subtypes (composed of different GluN2 or GluN3 subunits in combination with GluN1). biomolther.orgnih.govmdpi.comfrontiersin.org The design principles are guided by understanding the structure of the NMDAR co-agonist binding site and the interactions that D-serine makes with it.

The co-agonist binding site on the GluN1 subunit is located within the ligand-binding domain (LBD). wikipedia.orgbiomolther.orgnih.gov This site accommodates D-serine (or glycine) and its binding, along with glutamate (B1630785) binding to the GluN2 subunit, is necessary for channel opening. wikipedia.orgbiomolther.org Structural studies have provided insights into the key residues involved in binding the amino and carboxylate groups of D-serine/glycine, as well as interactions with the side chain.

Modifications to the D-serine structure, such as the introduction of a methyl group at the 2-position, can be designed to:

Alter Binding Affinity: The methyl group can create new favorable interactions (e.g., hydrophobic) or cause unfavorable steric clashes within the binding pocket, thereby increasing or decreasing the binding affinity compared to D-serine. frontiersin.orgcambridgemedchemconsulting.com The precise location and size of substituents are critical for optimizing these interactions. biomolther.orgnih.gov

Modulate Efficacy: Changes in the ligand structure can influence the conformational changes in the LBD and subsequently the receptor gating, leading to differences in intrinsic efficacy (the ability to activate the receptor once bound). nih.govnih.gov A modification might result in a full agonist, partial agonist, or even an antagonist that binds but does not induce the necessary conformational change for channel opening. nih.govnih.gov For instance, some compounds acting as antagonists at the ionotropic site might function as agonists through non-ionotropic mechanisms. biomolther.orgresearchgate.net Conversely, D-serine has been shown to inhibit non-ionotropic NMDAR signaling. biorxiv.org

Introduce Subtype Selectivity: While the co-agonist binding site on GluN1 is relatively conserved, interactions at the interface between the GluN1 and GluN2 subunits, or with other domains like the N-terminal domain (NTD), can influence receptor function and offer opportunities for developing subtype-selective ligands. nih.govfrontiersin.orgnih.gov Although the primary co-agonist binding site is on GluN1, modifications might indirectly influence interactions with the adjacent GluN2 subunit, leading to subtype-specific effects. nih.govfrontiersin.org

Designing this compound and other D-serine analogues for specific NMDAR modulation involves a rational approach considering the known interactions of D-serine with the receptor, the predicted impact of the modification on the molecule's conformation and interactions, and iterative synthesis and testing to evaluate binding affinity, efficacy, and selectivity. nih.gov The goal is often to fine-tune the interaction with the co-agonist site to achieve desired pharmacological properties, such as developing partial agonists that might offer a safer therapeutic window compared to full agonists by preventing excessive NMDAR activation and excitotoxicity. biomolther.orgresearchgate.net

Here is a table summarizing some key aspects discussed:

| Structural Modification | Potential Impact on Conformation | Potential Impact on Receptor Binding & Selectivity (General) | Relevance to NMDA Receptor Co-Agonism |

| α-Methylation | Restricted conformational flexibility enamine.netnih.gov | Altered steric and electronic interactions frontiersin.orgcambridgemedchemconsulting.com | Can influence fit and interactions within the GluN1 binding site, potentially affecting affinity and efficacy. nih.gov |

| Stereochemistry (D- vs L-) | Dictates 3D arrangement of functional groups | Determines specific interactions with chiral binding site researchgate.netacs.org | Crucial for recognition by the stereoselective GluN1 co-agonist site; D-configuration is essential for canonical co-agonist activity. cambridge.org |

| Side Chain Modifications | Can influence local conformation and interactions | Can create new interaction points or steric clashes biomolther.orgnih.gov | Modifications to the hydroxyl group or the addition of a methyl group at the 2-position can alter binding and efficacy. nih.gov |

Advanced Research Methodologies for D Serine and Analogues

Chromatographic Techniques for Enantiomer Quantification in Biological Samples

Chromatographic techniques are essential for separating and quantifying analytes in complex biological matrices. For chiral compounds like 2-Methyl-D-serine, techniques employing chiral stationary phases are particularly important for distinguishing between enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC), especially when coupled with chiral stationary phases, is a key method for analyzing enantiomerically pure compounds or determining the enantiomeric composition of a sample. Chiral-phase HPLC analysis has been applied to investigate the optical purity of compounds, including those potentially derived from 2-methylserine (B555999). For instance, the enantiomeric purity of a compound possibly generated by dehydration of anthranilic acid and 2-methylserine was assessed using chiral-phase HPLC on a Diacel Chiralpak AD-H column (4.6 mm × 250 mm, 1 mL min−1) with n-hexane–isopropanol (90:10) as the eluent. fishersci.ca The analysis result suggested the compound was in enantiomerically pure form, and its absolute configuration was assigned by comparing its specific optical rotatory data to reported values for (−)-2-methyl-D-serine (2R, [α] − 6.0) and (+)-2-methyl-L-serine (2S, [α] + 6.0). fishersci.ca

Capillary Electrophoresis (CE) in Neurochemical Analysis

Information regarding the specific application of Capillary Electrophoresis (CE) for the analysis of this compound in neurochemical samples was not found in the provided search results.

Mass Spectrometry-Based Detection (LC-MS/MS) for Enhanced Selectivity and Sensitivity

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are widely used analytical techniques that offer high selectivity and sensitivity for the detection and quantification of compounds, including amino acid derivatives. This compound and its protected forms, such as N-Boc-2-methyl-D-serine methyl ester, are frequently analyzed using LC-MS methodologies, particularly in the context of chemical synthesis and characterization. nih.govfishersci.camybiosource.com

Examples of LC/MS conditions used in the analysis of reactions involving this compound or related compounds include:

UPLC analysis on an Acquity UPLC BEH C18 column (50mm x 2.1 mm, i.d. 1.7μm packing diameter) at 40°C, using solvents A (0.1% v/v formic acid in water) and B (0.1% v/v formic acid in acetonitrile) with a gradient. nih.gov

LC/MS analysis using a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 μm) with a gradient of solvent A (100% water / 0.05 % TFA) and solvent B (100% ACN / 0.05 % TFA). fishersci.ca

These methods allow for the determination of retention times (RT) and mass-to-charge ratios (m/z) to confirm the identity and purity of the compound. mybiosource.com

Table 1: Examples of Chromatographic Conditions for Analysis of this compound and Related Compounds

| Technique | Column | Mobile Phase / Solvents | Detection Method | Application Context | Source |

| Chiral HPLC | Diacel Chiralpak AD-H | n-hexane–isopropanol (90:10) | Not specified | Optical purity assessment | fishersci.ca |

| UPLC | Acquity UPLC BEH C18 (50x2.1mm, 1.7μm) | 0.1% formic acid in water/acetonitrile | MS | Analysis in chemical synthesis | nih.gov |

| LC/MS | Waters Acquity UPLC BEH C18 (2.1x50mm, 1.7μm) | Water/ACN with 0.05% TFA | MS | Analysis in chemical synthesis | fishersci.ca |

| UPLC/LCMS | Not specified | Not specified | MS | Compound characterization | mybiosource.com |

Electrophysiological Approaches for Monitoring NMDA Receptor Function

The compound N-Boc-2-methyl-D-serine methyl ester has been mentioned in the context of NMDA receptors. However, the provided search results did not include information describing electrophysiological approaches that utilize this compound or its derivatives to directly monitor or modulate NMDA receptor function.

Immunostaining and Microdialysis Techniques for Localization and Extracellular Dynamics

While these techniques have been extensively applied to study the localization and extracellular dynamics of D-serine in various biological contexts, particularly in the brain where it acts as a neuromodulator, specific research employing immunostaining or microdialysis to characterize the localization or extracellular dynamics of this compound was not prominently found in the conducted searches. Studies on D-serine have utilized immunostaining to identify its presence in neurons and astrocytes in different brain regions, revealing insights into its cellular sources. Microdialysis studies have measured extracellular D-serine concentrations in real-time in the brains of living animals, demonstrating how these levels change in response to various physiological and pharmacological manipulations. nih.gov

The application of these established methodologies to this compound could provide crucial data regarding its distribution within tissues and how its extracellular levels are regulated. Such studies would be fundamental to understanding any potential biological roles or pharmacological properties of this compound.

Computational Chemistry and Molecular Modeling for Structure-Function Elucidation

Computational chemistry and molecular modeling techniques play a vital role in understanding the relationship between the structure of a molecule and its function. These methods, including molecular dynamics simulations, docking studies, and quantum mechanical calculations, can predict molecular properties, analyze interactions with biological targets (such as proteins or receptors), and elucidate reaction mechanisms. By simulating molecular behavior at an atomic level, computational approaches can complement experimental studies and provide insights that are difficult to obtain otherwise.

For amino acids and their derivatives, computational methods have been used to study properties like solvation free energies, conformational preferences, and interactions with enzymes and receptors. For instance, molecular modeling has been applied to investigate the binding of D-serine to the NMDA receptor, helping to understand its function as a co-agonist. Computational studies have also explored the mechanisms of enzymes involved in amino acid metabolism, such as serine racemase, which synthesizes D-serine.

Despite the broad application of these computational tools to amino acids and their analogues, detailed computational studies specifically focused on elucidating the structure-function relationships of this compound were not extensively identified in the search results. While basic computed properties for this compound are available through databases like PubChem, in-depth modeling of its interactions with biological molecules or predictions of its functional characteristics using advanced computational techniques were not readily apparent.

Emerging Concepts and Future Directions in 2 Methyl D Serine Research

Elucidation of Specific Biosynthetic and Degradation Pathways for 2-Methyl-D-serine (if endogenous)

Current scientific understanding identifies this compound as a synthetic, non-proteinogenic amino acid. Unlike its parent compound, D-serine, which is endogenously produced from L-serine by the enzyme serine racemase, there is no evidence to suggest that this compound is naturally occurring in mammals. nih.govscbt.com Consequently, specific biosynthetic or degradation pathways for this compound within biological systems have not been identified, as they are not believed to exist.

Research on the metabolism of related compounds has shown that some enzymes have clear stereo- and structural specificity. For instance, the enzyme alpha-methylserine aldolase, found in the bacterium Variovorax paradoxus, catalyzes the interconversion of alpha-methyl-L-serine but cannot use alpha-methyl-D-serine as a substrate. uniprot.org This highlights the stereospecificity of enzymes, which would necessitate a unique and currently unknown enzymatic pathway for the synthesis or degradation of this compound in mammals.

Comprehensive Investigation of Endogenous Presence and Distribution of this compound in Mammalian Tissues

Consistent with its classification as a non-natural amino acid, there is no scientific literature reporting the endogenous presence or distribution of this compound in mammalian tissues. Extensive research has mapped the distribution of endogenous D-serine, showing high concentrations in the brain, particularly in regions rich with N-methyl-D-aspartate (NMDA) receptors. frontiersin.orgfrontiersin.org However, similar investigations have not detected its α-methylated counterpart, reinforcing the view that this compound is not a component of mammalian biology.

Detailed Pharmacological Characterization of this compound at Glutamate (B1630785) Receptor Subtypes

A detailed pharmacological profile of this compound at various glutamate receptor subtypes is not available in the published scientific literature. The vast body of research in this area has concentrated on D-serine, which is a potent co-agonist at the glycine-binding site of the NMDA receptor, a type of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory. nih.govwikipedia.orgabcam.com Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist like D-serine or glycine (B1666218). wikipedia.org

While the pharmacology of D-serine is well-documented, it cannot be extrapolated to this compound. The addition of a methyl group at the alpha-carbon position can significantly alter a molecule's size, shape, and electronic properties, which could dramatically change its binding affinity and efficacy at receptor sites. frontiersin.org Without specific studies on this compound, its activity—whether as an agonist, antagonist, or allosteric modulator—at NMDA, AMPA, kainate, or metabotropic glutamate receptors remains unknown.

Table 1: Status of this compound Research

| Section | Research Area | Findings |

|---|---|---|

| 10.1 | Biosynthesis & Degradation | Not considered endogenous; no known pathways in mammals. |

| 10.2 | Endogenous Presence | Not detected in mammalian tissues. |

| 10.3 | Glutamate Receptor Pharmacology | No data available in scientific literature. |

| 10.4 | Role in Novel Pathways | No research currently available. |

| 10.5 | Development as Research Tool | Used as a synthetic chiral building block. scbt.com |

Exploration of this compound's Potential Role in Novel Biological Pathways

Given the absence of data on its fundamental pharmacology and endogenous presence, the exploration of this compound's role in any novel biological pathway has not been undertaken. Future research would first require a thorough characterization of its molecular targets and biological activity before its potential involvement in broader physiological or pathological processes could be investigated.

Development of this compound as a Specific Research Tool or Lead Compound for Pharmacological Intervention

The primary application of this compound to date has been in the field of synthetic chemistry rather than pharmacology. It is utilized as a chiral building block—a specialized chemical intermediate used in the construction of more complex molecules where a specific three-dimensional structure is required. scbt.com Its defined stereochemistry makes it a valuable tool for the enantioselective synthesis of other compounds.

There is currently no evidence in the scientific literature to suggest that this compound itself is being developed as a lead compound for pharmacological intervention. A lead compound is a chemical starting point for drug development, and its selection is typically based on known biological activity. Without data on its pharmacological targets and effects, this compound does not currently fit this profile. Its utility remains firmly in its role as a synthetic precursor for other research compounds.

Table of Compounds

| Compound Name |

|---|

| This compound |

| D-serine |

| L-serine |

| Glutamate |

| Glycine |

| N-methyl-D-aspartate (NMDA) |

| alpha-methyl-L-serine |

| alpha-methylserine |

| AMPA (α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate) |

Q & A

Basic: What are the established synthetic routes for 2-Methyl-D-serine, and how can enantiomeric purity be validated?

Answer:

The synthesis of this compound typically involves asymmetric alkylation or enzymatic resolution of racemic precursors. For enantiomeric validation, chiral HPLC with polarimetric detection or -NMR using chiral solvating agents (e.g., Eu(hfc)) is recommended. Ensure baseline separation by optimizing mobile-phase composition (e.g., hexane/isopropanol gradients) and column temperature. Quantitative analysis via integration of diastereomeric peaks should confirm purity >98% .

Basic: How should researchers design initial experiments to assess this compound's biochemical activity?

Answer:

Begin with in vitro assays targeting known serine-binding proteins (e.g., NMDA receptors or serine racemase). Use a dose-response curve (0.1–100 µM) with positive controls (e.g., D-serine) and negative controls (vehicle-only). Include kinetic measurements to assess binding affinity () and inhibition constants (). Replicate experiments across three independent trials to account for batch variability .

Advanced: What strategies resolve contradictory findings in this compound's metabolic pathways across studies?

Answer:

Conduct a systematic review using PRISMA guidelines:

Define inclusion/exclusion criteria (e.g., studies with isotopic tracing or knockout models).

Use Boolean operators to search PubMed/Scopus: ("this compound" AND (metabolism OR catabolism)) NOT (review OR editorial).

Apply meta-analysis to pooled data, testing for heterogeneity (I statistic). If contradictions persist, design follow-up experiments using -labeled this compound and LC-MS/MS to trace metabolic intermediates .

Advanced: How to optimize 2D NMR parameters for quantifying this compound in complex biological mixtures?

Answer:

Use - HSQC with non-uniform sampling to enhance resolution. Set the relaxation delay () to ≥2×T (measured via inversion recovery). Calibrate response factors using internal standards (e.g., dimethylsulfone) dissolved in the same matrix. Validate quantification via spike-recovery experiments (80–120% recovery acceptable) .

Literature Review: How to conduct a systematic review on this compound's neurological effects?

Answer:

Formulate a PICO question: Population (neuronal cells/animal models), Intervention (this compound exposure), Comparison (D-serine or vehicle), Outcome (neurotransmitter modulation).

Search EMBASE/MEDLINE using MeSH terms: ("this compound" AND (neuro* OR "synaptic transmission")).

Screen titles/abstracts with Covidence software, excluding non-peer-reviewed sources.

Extract data into categories: mechanistic studies, in vivo efficacy, toxicity .

Data Reproducibility: How to ensure reproducibility in synthesizing this compound?

Answer:

Document all synthesis steps in a standardized protocol:

- Specify reaction conditions (temperature ±0.5°C, solvent batch, catalyst purity).

- Share raw NMR/CD spectra in supplementary materials.

- Use IUPAC nomenclature and PubChem identifiers for reagents.

- Publish negative results (e.g., failed crystallization attempts) to aid troubleshooting .

Advanced Analytical: How to differentiate this compound from its structural isomers using mass spectrometry?

Answer:

Employ high-resolution MS (HRMS) with collision-induced dissociation (CID). Key diagnostic ions:

- This compound: m/z 134.0453 ([M+H]) with fragments at m/z 88.0399 (CHNO).

- Isomers (e.g., 3-Methyl-D-serine): Distinct fragmentation patterns due to methyl position. Validate with synthetic standards and isotopic labeling .

Contradictions: How to address conflicting data on this compound's receptor affinity?

Answer:

Re-evaluate assay conditions:

- Check buffer pH (affects ionization state) and cation concentrations (e.g., Mg modulates NMDA receptor binding).

- Compare radioligand binding (e.g., H-MK-801 displacement) vs. electrophysiology (patch-clamp IC).

- Perform meta-regression to identify confounding variables (e.g., cell type, expression system) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten